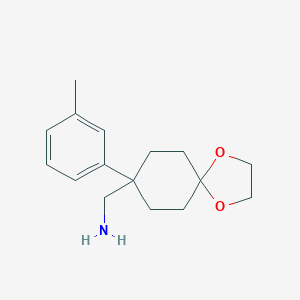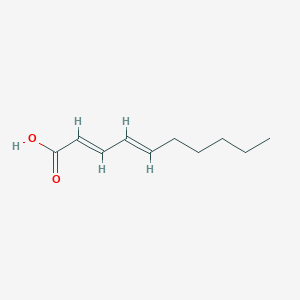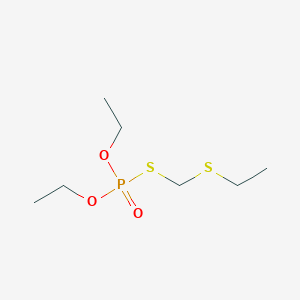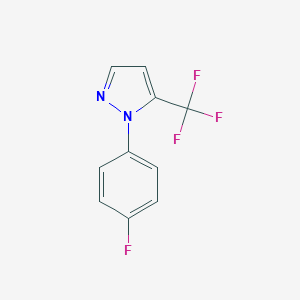
1-Methyl-3-indoleacetic acid
概要
説明
1-Methyl-3-indoleacetic acid is an indole derivative . It is a N-methylated derivative of Indole-3-acetic acid, a natural auxin, with plant growth regulating activity . It has been studied in direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation in aqueous buffer (pH 5 or pH 8) containing 10% methanol .
Synthesis Analysis
The synthesis of 1-Methyl-3-indoleacetic acid involves various pathways that have been reported in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-indoleacetic acid is C11H11NO2 . The molecular weight is 189.21 .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-3-indoleacetic acid include direct and dye-sensitized aqueous photo-oxidation of 3-indoleacetic acid, methyl-3-indoleacetate and 1-methyl-3-indoleacetic acid .Physical And Chemical Properties Analysis
1-Methyl-3-indoleacetic acid has a melting point of 126-128 °C . It is soluble in chloroform and methanol .科学的研究の応用
Plant Physiology
1-Methyl-3-indoleacetic acid (MeIAA) is an inactive form of the plant hormone auxin (indole-3-acetic acid [IAA]). It is involved in many aspects of plant growth and development, such as embryogenesis, vascular differentiation, fruit set and development, and senescence . The manifestations of MeIAA in vivo activity are due to the action of free IAA that is generated from MeIAA upon hydrolysis by one or more plant esterases .
Enzyme Research
MeIAA can be hydrolyzed and activated by several esterases belonging to the AtMES Esterase Family of Arabidopsis . The protein encoded by AtMES17 had a Km value of 13 μm and a Kcat value of 0.18 s−1 for MeIAA .
Biochemical Processes and Macromolecular Structures
MeIAA exerts inhibitory activity on the growth of wild-type roots when applied exogenously . However, the roots of Arabidopsis plants carrying T-DNA insertions in the putative MeIAA esterase gene AtMES17 displayed significantly decreased sensitivity to MeIAA compared with wild-type roots while remaining as sensitive to free IAA as wild-type roots .
Chemical Synthesis
MeIAA is used as a reactant for enantioselective preparation of α-aryl alkylcarboxylic acids . It is also used for the stereoselective preparation of δ-lactones via Michael addition/lactonization with unsaturated carboxylates .
Protein Kinase C Imaging
MeIAA is used as a reactant for the preparation of PKC inhibitor methylindolylpyridinylmethylpiperidinylindolylpyrroledione for protein kinase C imaging .
Synthesis of Hallucinogens
Methyl ester of indole-3-acetic acid reacts with dimethylamine and the resulting amide on reduction with Lithium aluminium hydride gives the hallucinogen N,N-Dimethyltryptamine .
Plant Growth Regulator
It is used as a plant growth regulator as a principle auxin of higher plants .
Synthesis of DBI Receptor Ligands
It can also be used as a starting material to synthesize DBI receptor ligands .
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Methyl-3-indoleacetic acid is the AtMES Esterase Family of Arabidopsis . These esterases hydrolyze 1-Methyl-3-indoleacetic acid, converting it into its active form, IAA .
Mode of Action
1-Methyl-3-indoleacetic acid interacts with its targets, the AtMES esterases, which hydrolyze it into IAA . The resulting IAA then exerts its effects on plant growth and development .
Biochemical Pathways
1-Methyl-3-indoleacetic acid is part of the tryptophan-dependent metabolic pathways that lead to the production of IAA . The conversion of 1-Methyl-3-indoleacetic acid to IAA by the AtMES esterases is a key step in these pathways .
Pharmacokinetics
Its conversion to iaa by the atmes esterases suggests that it may be rapidly metabolized in plants .
Result of Action
The hydrolysis of 1-Methyl-3-indoleacetic acid to IAA results in the activation of IAA’s effects on plant growth and development . For example, it has been shown to inhibit hypocotyl elongation and restore gravitropic hypocotyl elongation .
Action Environment
The action of 1-Methyl-3-indoleacetic acid is influenced by environmental factors such as light and pH . For instance, its photo-oxidation has been studied in aqueous buffer at pH 5 or pH 8, containing 10% methanol .
特性
IUPAC Name |
2-(1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPEFIYIQFVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291791 | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-indoleacetic acid | |
CAS RN |
1912-48-7 | |
| Record name | 1912-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-methyl-3-indoleacetic acid influence its susceptibility to photo-oxidation in aqueous solutions?
A: Research suggests that the presence of a methyl group at the 1-position of the indole ring in 1-methyl-3-indoleacetic acid significantly influences its photo-oxidation pathway compared to 3-indoleacetic acid and methyl-3-indoleacetate. [, ] While detailed mechanistic insights are not provided in the abstracts, the studies indicate that the photo-oxidation products and quantum yields differ between these closely related compounds. [, ] This highlights the importance of structural modifications in modulating the photochemical behavior of indoleacetic acid derivatives.
Q2: Has 1-methyl-3-indoleacetic acid been investigated as a potential ligand for viral proteins?
A: Yes, 1-methyl-3-indoleacetic acid has been identified as a small-molecule ligand capable of binding to the full-length NS3 complex of the hepatitis C virus (HCV). [] The study determined the crystal structure of the complex, revealing that 1-methyl-3-indoleacetic acid occupies an alternate binding site on the NS3 protein. [] This finding suggests potential avenues for exploring the compound's antiviral properties and its interactions with viral targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)



![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)






